
1-((3-(4-クロロフェニル)-1,2,4-オキサジアゾール-5-イル)メチル)-3-ペンチルキナゾリン-2,4(1H,3H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H21ClN4O3 and its molecular weight is 424.89. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 合成: 化合物5iは、ビタミンB₁を触媒として用いる環化縮合反応によって効率的に合成されます。 この反応は、1,3,5-トリ置換-1H-ピラゾールを78〜92%の収率で生成します .
- 抗うつ剤: キナゾリン系化合物を含むピラゾリン誘導体は、潜在的な抗うつ剤として研究されてきました .
- 降圧剤: 一部のピラゾリン誘導体は、降圧作用を示します .
- 抗菌および抗がん活性: これらの化合物は、細菌およびがん細胞に対して活性を示すことが明らかになっています .
- 抗けいれんおよび抗炎症作用: ピラゾリン誘導体は、これらの治療分野において有望です .
蛍光材料およびプローブ
医薬用途
繊維産業
ハイテク用途
抗菌活性
要約すると、化合物5iは、材料科学から医学まで、さまざまな分野において有望であり、さらなる研究開発のための興味深い対象となっています。 🌟
生物活性
The compound 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological properties, focusing on anticancer activity and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C19H20ClN3O3. It features a quinazoline core linked to an oxadiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing oxadiazole and quinazoline derivatives exhibit significant anticancer properties. The presence of the 1,2,4-oxadiazole ring is particularly noteworthy as it has been associated with various biological activities including cytotoxicity against cancer cell lines.
Case Studies:
- In Vitro Studies: A study evaluating the cytotoxic effects of similar oxadiazole derivatives showed that compounds demonstrated varying degrees of activity against multiple cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The results indicated that modifications in the chemical structure significantly influenced cytotoxicity levels .
- Mechanism of Action: The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Compounds with long fatty acid chains have shown enhanced retention and accumulation in cancer cells, increasing their efficacy .
Other Biological Activities
In addition to anticancer properties, oxadiazole derivatives have been reported to exhibit:
- Antimicrobial Activity: Several studies have highlighted the antibacterial and antifungal properties of oxadiazole derivatives, suggesting their potential as therapeutic agents against infections .
- Anti-inflammatory Effects: Some derivatives have been noted for their ability to reduce inflammation markers in various biological models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds. Key factors influencing activity include:
- Substituents on the Oxadiazole Ring: The presence of electron-withdrawing or electron-donating groups can significantly alter biological activity.
- Chain Length and Saturation: Longer and unsaturated chains tend to enhance drug accumulation in target cells due to improved membrane permeability .
Data Summary
Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |
---|---|---|---|
1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione | C19H20ClN3O3 | Anticancer (MDA-MB-231) | TBD |
1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanone | C10H7ClN2O2 | Anticancer (HeLa) | 5.0 |
2-(5-(benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol | C14H11N3O3S | Anticancer (MCF-7) | 1.8 |
特性
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c1-2-3-6-13-26-21(28)17-7-4-5-8-18(17)27(22(26)29)14-19-24-20(25-30-19)15-9-11-16(23)12-10-15/h4-5,7-12H,2-3,6,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBJOUVUHASSCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。